6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives
Preparation Methods
The synthesis of 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atoms: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed.
Attachment of the sulfonyl group: This step involves the reaction of the quinolinone intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Chemical biology: It can be used as a probe or tool compound to study biological processes and pathways, especially those involving fluorinated or sulfonyl-containing molecules.
Materials science: The compound’s properties may be exploited in the development of advanced materials, such as polymers or coatings, with specific functionalities.
Organic synthesis: It can serve as an intermediate or building block in the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one depends on its specific application and target. In medicinal chemistry, for example, the compound may interact with enzymes or receptors through binding interactions involving its fluorine atoms, sulfonyl group, and quinolinone core. These interactions can modulate the activity of the target protein, leading to desired therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives and fluorinated sulfonyl compounds. Similar compounds include:
Quinolinone derivatives: Compounds such as 4-hydroxyquinolin-2(1H)-one and 2-methylquinolin-4(1H)-one share the quinolinone core but differ in their substituents and functional groups.
Fluorinated sulfonyl compounds: Molecules like 4-fluorobenzenesulfonyl chloride and 4-fluorobenzenesulfonamide contain the fluorinated sulfonyl group but lack the quinolinone structure.
Properties
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-2-4-16(5-3-15)13-26-14-22(23(27)20-12-18(25)8-11-21(20)26)30(28,29)19-9-6-17(24)7-10-19/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAYUJBKPMTCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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